Promazine vs. Chlorpromazine: Absence of NMDA Receptor Modulation
Promazine, in contrast to therapeutically effective antipsychotics chlorpromazine and thioridazine, demonstrates no measurable influence on NMDA receptor activity in a functional neurochemical assay using rat brain tissue [1]. This absence of NMDA modulation correlates with promazine's clinically observed lack of robust antipsychotic potency relative to chlorpromazine [1].
| Evidence Dimension | NMDA receptor activity modulation |
|---|---|
| Target Compound Data | No influence on NMDA receptors |
| Comparator Or Baseline | Chlorpromazine: Augments NMDA activity at low concentrations, suppresses at high concentrations; Thioridazine: Similar biphasic modulation |
| Quantified Difference | Qualitative difference (presence vs. absence of modulation) |
| Conditions | Functional neurochemical assay, rat brain tissue, NMDA receptor activity measurement |
Why This Matters
The inability of promazine to modulate NMDA receptors distinguishes it mechanistically from clinically efficacious antipsychotics and rationalizes its lower antipsychotic potency, directly impacting selection for studies of glutamatergic mechanisms in psychosis.
- [1] Lidsky TI, Yablonsky-Alter E, Zuck L, Banerjee SP. Antipsychotic drug effects on glutamatergic activity. Brain Res. 1997;764(1-2):46-52. View Source
